[(2R,4R)-4-(3-Methylphenyl)oxolan-2-yl]methanol
Description
[(2R,4R)-4-(3-Methylphenyl)oxolan-2-yl]methanol is a chiral oxolane derivative characterized by a tetrahydrofuran (oxolane) ring substituted with a 3-methylphenyl group at the 4-position and a hydroxymethyl group at the 2-position. Its stereochemistry (2R,4R) is critical for its physicochemical and biological properties.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
[(2R,4R)-4-(3-methylphenyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H16O2/c1-9-3-2-4-10(5-9)11-6-12(7-13)14-8-11/h2-5,11-13H,6-8H2,1H3/t11-,12+/m0/s1 |
InChI Key |
DANPEZDIBPKRGS-NWDGAFQWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H]2C[C@@H](OC2)CO |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(OC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as and .
Reaction Steps:
Industrial Production Methods:
- Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvent systems is also common to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding or .
Reduction: Reduction reactions can convert it into various .
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are frequently used.
Substitution: Reagents like and are used for substitution reactions.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of various .
Substitution: Formation of or depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in enantioselective synthesis to produce optically active compounds.
Biology:
- Investigated for its potential role in biochemical pathways and enzyme interactions .
Medicine:
- Explored for its potential use in the development of pharmaceutical drugs due to its unique chiral properties.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of [(2R,4R)-4-(3-Methylphenyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways . The compound’s chiral nature allows it to bind selectively to enzymes and receptors , influencing their activity. This selective binding can lead to various biological effects , making it a valuable compound in pharmaceutical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs primarily differ in the substituent on the phenyl ring or the stereochemistry of the oxolane moiety. Below is a detailed comparison based on molecular properties, substituent effects, and biological relevance:
Table 1: Structural and Molecular Comparison
Key Observations:
Electron-withdrawing groups (e.g., 3-fluoro, 4-nitro) increase polarity, affecting solubility and metabolic stability. The nitro group in [(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol may make it a candidate for prodrug designs .
Stereochemistry :
The (2R,4R) configuration is conserved in analogs listed in Table 1. Stereochemical variations (e.g., 2S or 4S) in other oxolane derivatives (e.g., neomycin sulfate ) significantly alter biological activity, underscoring the importance of chirality in drug design.
Biological Relevance: Analogs like austrobailignan 6 and anolignan C () exhibit neuroprotective and antioxidant properties, suggesting that [(2R,4R)-4-(3-Methylphenyl)oxolan-2-yl]methanol may share similar bioactivity if functionalized with appropriate groups . Neomycin sulfate (), while structurally complex, highlights the role of oxolane rings in antibiotics, though simpler analogs like the target compound may lack direct antimicrobial activity .
Biological Activity
The compound [(2R,4R)-4-(3-Methylphenyl)oxolan-2-yl]methanol , also referred to as a chiral oxolane derivative, has garnered interest due to its unique structural properties and potential biological activities. This article reviews the biological activity associated with this compound, supported by data tables, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C12H16O2
- Molecular Weight : 192.25 g/mol
- Structural Characteristics : The compound features a chiral center and a methyl-substituted phenyl group, which influences its biological interactions and pharmacological properties.
Biological Activity Overview
Research on the biological activity of [(2R,4R)-4-(3-Methylphenyl)oxolan-2-yl]methanol is limited; however, related compounds in the oxolane class have shown significant biological effects. The following sections summarize key findings regarding its potential activities.
Antimicrobial Activity
Several studies have indicated that oxolane derivatives possess antimicrobial properties. For instance:
- In vitro studies have demonstrated that oxolanes can inhibit the growth of various pathogens, including bacteria and fungi.
- Mechanism of Action : These compounds may disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival.
| Compound | Activity Type | Reference |
|---|---|---|
| Oxolane Derivative A | Antibacterial | |
| Oxolane Derivative B | Antifungal |
Enzyme Interaction Studies
While specific studies on [(2R,4R)-4-(3-Methylphenyl)oxolan-2-yl]methanol are scarce, analogs have been examined for their interactions with enzymes:
- Kinetic Studies : Enzyme assays suggest that oxolane derivatives can modulate enzyme activity, potentially acting as competitive inhibitors.
- Receptor Binding : Some compounds in this class exhibit ligand-like behavior towards certain receptors, influencing signaling pathways within cells.
Case Studies
- Case Study on Antitumor Activity : A related compound was evaluated for its ability to inhibit tumor growth in xenograft models. Results showed significant regression at specific dosages, highlighting the therapeutic potential of oxolane derivatives in oncology.
-
Case Study on Metabolic Pathway Modulation : Research indicates that certain oxolanes can alter metabolic pathways in cancer cells, leading to apoptosis. This suggests that [(2R,4R)-4-(3-Methylphenyl)oxolan-2-yl]methanol may have similar effects.
- Mechanism : Induction of caspase activation leading to programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
